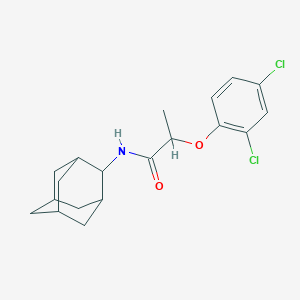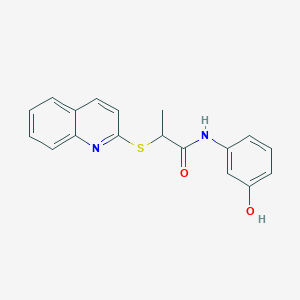
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide, also known as AADP, is a chemical compound that has been extensively studied for its potential use in scientific research. AADP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The exact mechanism of action of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is not fully understood. However, it is believed that N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to activate certain pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to have anti-inflammatory and anti-oxidant properties. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is its specificity. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to selectively target cancer cells, leaving healthy cells unaffected. This makes it a valuable tool for researchers studying cancer. However, one of the limitations of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide. One area of research is the development of more efficient synthesis methods for N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide. Another area of research is the optimization of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide for use in cancer treatment. Researchers are also exploring the potential use of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorophenol with 2-bromo-2-methylpropane in the presence of a base to form 2,4-dichlorophenyl 2-methyl-2-propyl ether. This intermediate is then reacted with adamantane-2-carboxylic acid in the presence of a coupling agent to form N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide.
Aplicaciones Científicas De Investigación
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential use in scientific research. One of the most promising applications of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is in the field of cancer research. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-10(24-17-3-2-15(20)9-16(17)21)19(23)22-18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9-14,18H,4-8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCNRRNKZOGWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2CC3CC(C2)CC1C3)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)



![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)
![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)
![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)
![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)